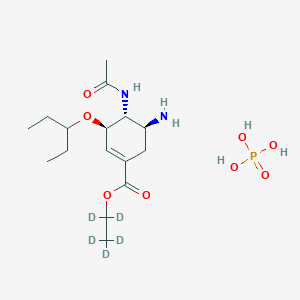

Oseltamivir-d5 (phosphate)

Description

BenchChem offers high-quality Oseltamivir-d5 (phosphate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oseltamivir-d5 (phosphate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H31N2O8P |

|---|---|

Molecular Weight |

415.43 g/mol |

IUPAC Name |

1,1,2,2,2-pentadeuterioethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;phosphoric acid |

InChI |

InChI=1S/C16H28N2O4.H3O4P/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-5(2,3)4/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);(H3,1,2,3,4)/t13-,14+,15+;/m0./s1/i3D3,7D2; |

InChI Key |

PGZUMBJQJWIWGJ-DPDNDPGGSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C[C@H]([C@@H]([C@H](C1)N)NC(=O)C)OC(CC)CC.OP(=O)(O)O |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OP(=O)(O)O |

Origin of Product |

United States |

**foundational Principles and Significance of Deuterated Oseltamivir Oseltamivir D5 Phosphate in Pharmaceutical Research**

Rationale for Isotopic Labeling in Drug Discovery and Development Methodologies

Isotopic labeling is a fundamental technique in pharmaceutical research that provides detailed insights into the behavior of drugs within biological systems. musechem.com The process involves incorporating stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), or radioactive isotopes like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C), into a drug molecule. musechem.com This labeling allows scientists to track the molecule's journey through complex biological pathways. metsol.com

A primary application of isotopic labeling is in ADME studies, which investigate the absorption, distribution, metabolism, and excretion of a drug. musechem.comchemicalsknowledgehub.com By tracing the labeled compound, researchers can understand its metabolic fate, identify metabolites, and gain a comprehensive understanding of its pharmacokinetic profile. nih.govresearchgate.net This is a crucial step in the development and registration of new therapeutic agents. nih.gov

Stable isotope-labeled compounds are particularly valuable as internal standards in bioanalytical methods, such as mass spectrometry (MS) coupled with separation techniques. nih.gov The use of a labeled internal standard helps to correct for variability in sample preparation and instrument response, which can be affected by factors like ion suppression or chromatographic co-elutions, thus enabling accurate quantification of the drug and its metabolites in biological fluids. nih.govresearchgate.net

Advantages of Deuterated Analogues in Bioanalytical and Mechanistic Investigations

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, offers specific advantages in research. metsol.com This process, known as deuteration, can significantly impact a drug's metabolic profile due to the kinetic isotope effect (KIE). wikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. acs.orgunibestpharm.com

This slowing of metabolism can offer several benefits:

Improved Metabolic Stability: Deuteration at key metabolic sites can make a drug more resistant to breakdown by enzymes, such as cytochrome P450s. acs.orgunibestpharm.com This can increase the drug's half-life and metabolic stability. uobaghdad.edu.iqresearchgate.net

Reduced Formation of Undesirable Metabolites: By altering metabolic pathways, deuteration can reduce the formation of toxic or reactive metabolites, a process sometimes referred to as "metabolic shunting". acs.orgbioscientia.deresearchgate.net

Stabilization of Stereoisomers: For certain molecules that can rapidly interconvert between different spatial forms (enantiomers), deuterium substitution at the stereogenic center can slow this process, allowing for the independent study of each enantiomer's pharmacological activity. acs.org

In bioanalytical investigations, deuterated compounds like Oseltamivir-d5 phosphate (B84403) are ideal internal standards. pharmaffiliates.comresearchgate.net They are chemically almost identical to their non-deuterated counterparts, meaning they behave similarly during sample extraction and chromatographic separation. acs.org However, their difference in mass allows them to be distinguished and measured separately by a mass spectrometer, ensuring precise quantification of the parent drug. researchgate.net Deuterated molecules are also significant tools for studying reaction mechanisms and for determining kinetic isotope effects. nih.gov

Table 1: Potential Pharmacokinetic Effects and Clinical Implications of Drug Deuteration This table is interactive. You can sort and filter the data.

| Potential Pharmacokinetic Effect | Resulting Clinical Implication | Reference |

|---|---|---|

| Reduced rate of metabolism | Prolongation of drug half-life | bioscientia.de |

| Altered metabolic pathway | Reduced formation of toxic metabolites | acs.orgresearchgate.net |

| Decreased systemic clearance | Increased drug exposure (AUC) and tolerability | researchgate.net |

| Reduced first-pass metabolism | Higher bioavailability of the non-metabolized drug | acs.orgresearchgate.net |

| Stabilization of stereoisomers | Allows for study of individual enantiomers | acs.org |

Historical Context and Emerging Trends of Deuterated Drug Analogues in Pharmaceutical Science

The use of deuterium in scientific research dates back to its discovery in 1931. wikipedia.orgbioscientia.de For many years, its primary application in pharmaceutical science was in mechanistic studies to elucidate reaction pathways and in tracer studies for pharmacokinetics. wikipedia.orgacs.org The concept of intentionally replacing hydrogen with deuterium to improve a drug's properties gained traction over time, but it took decades for this strategy to result in an approved therapeutic. wikipedia.org

A landmark event occurred in 2017 when the U.S. Food and Drug Administration (FDA) approved the first deuterated drug, Deutetrabenazine. bioscientia.deuniupo.it This approval was a pivotal moment, validating the "deuterium switch" approach, where an existing approved drug is modified by deuteration to create an improved version. uniupo.it Deutetrabenazine, a deuterated analogue of tetrabenazine, demonstrated a more favorable pharmacokinetic profile, allowing for a reduced dosing frequency. wikipedia.orgunibestpharm.com

Following this success, interest in deuterated drugs surged within the pharmaceutical industry. acs.orgbioscientia.de The focus has since expanded from modifying existing drugs to designing de novo deuterated drugs from the ground up. uniupo.it This approach led to the FDA approval of the first de novo deuterated drug, Deucravacitinib, in 2022. researchgate.netuniupo.it As of recent years, numerous deuterated compounds are in various stages of clinical trials, indicating a strong and continuing trend in leveraging the unique properties of deuterium for drug discovery and development. researchgate.netacs.org

**synthetic Methodologies and Isotopic Incorporation Dynamics of Oseltamivir D5 Phosphate**

Chemical Synthesis Pathways and Reaction Mechanisms for Deuterium (B1214612) Incorporation

The introduction of deuterium into the Oseltamivir (B103847) backbone is a critical aspect of synthesizing Oseltamivir-d5 phosphate (B84403). This process leverages the kinetic isotope effect, where the carbon-deuterium bond's greater stability compared to the carbon-hydrogen bond can enhance metabolic resistance. smolecule.com Various strategies, including multi-step synthesis from established precursors and regioselective deuteration techniques, are employed to achieve the desired isotopic labeling. smolecule.comsussex-research.com

Multi-Step Synthesis Strategies from Precursor Compounds (e.g., Shikimic Acid, D-Ribose analogs)

The commercial production of Oseltamivir phosphate has historically relied on multi-step syntheses starting from naturally available precursors like (-)-shikimic acid and, alternatively, D-ribose. mdpi.comwikipedia.orgmusechem.com These established routes provide a framework for the synthesis of Oseltamivir-d5 phosphate by incorporating deuterated reagents at specific steps.

From (-)-Shikimic Acid:

From D-Ribose Analogs:

D-ribose, an inexpensive and abundant sugar, offers an alternative starting material for Oseltamivir synthesis. nih.govacs.org An efficient formal synthesis has been developed that proceeds in 12 steps and avoids the use of protecting groups. nih.govacs.org This pathway features a ring-closing metathesis (RCM) reaction to form the core cyclohexene (B86901) skeleton. nih.govacs.org For the synthesis of Oseltamivir-d5 phosphate, deuterated reagents can be introduced during various stages of this multi-step process.

| Precursor | Key Features of Synthetic Route | Reference |

| (-)-Shikimic Acid | Industrial standard, involves epoxide intermediate, potential for azide (B81097) chemistry. mdpi.comwikipedia.orgmusechem.com | mdpi.comwikipedia.orgnih.gov |

| D-Ribose | Inexpensive starting material, protecting-group-free route, utilizes Ring-Closing Metathesis (RCM). nih.govacs.org | nih.govacs.org |

| D-Mannitol | Practical for large-scale deuterated synthesis due to a protecting group-free methodology. smolecule.com | smolecule.com |

Regioselective Deuteration Techniques and Efficiency Assessment

Achieving regioselectivity—the precise placement of deuterium atoms—is paramount in the synthesis of Oseltamivir-d5 phosphate. Several techniques are employed to control the location of isotopic labeling.

Catalytic Hydrogen Isotope Exchange:

Metal-catalyzed hydrogen isotope exchange is a widely used method for incorporating deuterium. smolecule.com Palladium complexes are extensively studied for this purpose, often utilizing deuterium oxide (D₂O) or deuterium gas (D₂) as the deuterium source. smolecule.commdpi.com These reactions can be performed under various conditions and are suitable for a range of substrates. smolecule.commdpi.com For example, palladium on carbon (Pd/C) in the presence of D₂O can facilitate selective H-D exchange. mdpi.com Iridium-based catalysts have also been developed for the regioselective deuteration of complex molecules under mild conditions. chemrxiv.org

Base-Mediated Deuteration:

An alternative, metal-free approach involves base-mediated deuteration. smolecule.com This method can use deuterated solvents, such as dimethyl sulfoxide-d6 (DMSO-d6), as both the solvent and the deuterium source. smolecule.com The reaction proceeds through base-promoted hydrogen abstraction followed by deuterium incorporation, often under mild temperature conditions. smolecule.com

Efficiency Assessment:

The efficiency of deuteration is assessed through various analytical techniques. Mass spectrometry (MS) is used to determine the level of isotopic enrichment by comparing the mass-to-charge (m/z) ratio of the deuterated compound to its non-deuterated counterpart. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, is crucial for confirming the position of the deuterium atoms within the molecule. ntu.edu.twresearchgate.net

| Deuteration Technique | Key Features | Common Reagents/Catalysts |

| Catalytic Hydrogen Isotope Exchange | Widely used, versatile conditions. smolecule.com | Palladium complexes, Iridium nanoparticles, D₂O, D₂ gas. smolecule.commdpi.comchemrxiv.org |

| Base-Mediated Deuteration | Metal-free, mild conditions. smolecule.com | DMSO-d6, strong bases. smolecule.com |

Purification Protocols for High Purity Oseltamivir-d5 Phosphate

Achieving high purity is essential for the final Oseltamivir-d5 phosphate product. Purification methods are designed to remove unreacted starting materials, byproducts, and any non-deuterated or partially deuterated species.

Recrystallization is a common technique used for the purification of Oseltamivir phosphate. google.com Crude product can be recrystallized from water, alcohol, or an aqueous solution of alcohol to yield a product with purity exceeding 99.0%. google.com The process typically involves dissolving the crude material in a suitable solvent at an elevated temperature, followed by cooling to induce crystallization. google.com The use of activated carbon can also be employed to remove colored impurities. google.com

Solid-phase extraction (SPE) is another valuable purification technique, particularly for isolating the compound from complex matrices like environmental or biological samples. nih.govplos.org For instance, a mixed-mode cation exchange sorbent has been used for the extraction of Oseltamivir and its carboxylate metabolite. plos.org The selection of appropriate solvents for washing and elution is critical for achieving high recovery and purity. plos.org

High-performance liquid chromatography (HPLC) is a powerful tool for both purification and analysis. nih.gov Preparative HPLC can be used to isolate the desired deuterated compound from a mixture of isomers or impurities. researchgate.net Analytical HPLC, often coupled with mass spectrometry (LC-MS), is used to assess the purity of the final product. researchgate.netnih.gov

Rigorous Elucidation of Isotopic Enrichment, Purity, and Positional Isomerism of Synthesized Oseltamivir-d5 Phosphate

The comprehensive characterization of synthesized Oseltamivir-d5 phosphate is crucial to confirm its identity and quality. This involves a combination of analytical techniques to determine isotopic enrichment, chemical purity, and the precise location of the deuterium labels.

Isotopic Enrichment and Purity:

The isotopic enrichment of Oseltamivir-d5 phosphate is a measure of the percentage of molecules that have been successfully deuterated. This is typically determined using mass spectrometry (MS). sussex-research.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the differentiation between the deuterated and non-deuterated compounds. researchgate.net The purity of the compound is often assessed by high-performance liquid chromatography (HPLC), which separates the target compound from any impurities. sussex-research.comgoogle.com A purity of >95% is often required for research-grade material. sussex-research.com

Positional Isomerism:

Confirming the exact position of the deuterium atoms is critical and is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy. ntu.edu.twresearchgate.net

¹H NMR (Proton NMR): The absence or reduction of signals at specific chemical shifts in the ¹H NMR spectrum, when compared to the non-deuterated standard, indicates the positions where hydrogen has been replaced by deuterium.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of their locations within the molecular structure.

¹³C NMR (Carbon-13 NMR): The coupling patterns between carbon and deuterium can also provide information about the positions of deuteration.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to further elucidate the structure and confirm the assignment of signals, helping to distinguish between potential positional isomers. researchgate.net

The potential for positional isomers, where the deuterium atoms are located at different positions than intended, is a key consideration during synthesis and analysis. Stress degradation studies on Oseltamivir phosphate have shown that positional isomers can be formed, for example, through N,N-acyl migration. researchgate.net Therefore, rigorous analytical characterization is essential to ensure the correct isomeric form of Oseltamivir-d5 phosphate has been produced.

| Analytical Technique | Purpose | Key Information Provided |

| Mass Spectrometry (MS/HRMS) | Isotopic Enrichment & Purity | Mass-to-charge ratio, confirmation of deuteration level. sussex-research.comresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Purity | Separation from impurities, quantification of purity. sussex-research.comgoogle.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ²H, ¹³C, 2D) | Positional Isomerism & Structure Elucidation | Precise location of deuterium atoms, confirmation of molecular structure. ntu.edu.twresearchgate.net |

**advanced Analytical Techniques for Comprehensive Characterization and Quantitative Determination of Oseltamivir D5 Phosphate**

Mass Spectrometry (MS)-Based Approaches for Ultra-Trace Analysis and Structural Confirmation

Mass spectrometry has emerged as the cornerstone for the analysis of Oseltamivir-d5 phosphate (B84403), providing unparalleled sensitivity and structural information. Its coupling with liquid chromatography allows for the separation and detection of the analyte and its metabolites at ultra-trace levels, even in complex biological samples.

LC-MS/MS has become the gold standard for the quantitative analysis of Oseltamivir-d5 phosphate. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, enabling robust and reliable measurements. The development of these methods involves a meticulous optimization of various parameters to ensure optimal performance.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

|---|---|---|---|---|

| Oseltamivir | 313.3 | 166.1 | Positive ESI | ajpaonline.com |

| Oseltamivir-d5 | 318.3 | 171.2 | Positive ESI | ajpaonline.com |

| Oseltamivir Carboxylate | 285.3 | 138.1 | Positive ESI | ajpaonline.com |

| Oseltamivir Carboxylate (13C, d3) | 289.2 | 138.1 | Positive ESI | ajpaonline.com |

Effective chromatographic separation is essential to minimize matrix effects and ensure accurate quantification. Reversed-phase chromatography is the most widely used technique for the analysis of Oseltamivir and its related compounds. ajpaonline.comnih.govwisdomlib.orgnih.gov C18 columns are a popular choice, providing good retention and separation of the analytes from endogenous matrix components. ajpaonline.comnih.govnih.gov The mobile phase composition is a critical factor that is carefully optimized. A common approach is to use a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) formate (B1220265). ajpaonline.cominnovareacademics.inwisdomlib.orgnih.gov The modifier helps to improve peak shape and ionization efficiency. For instance, a very low concentration of formic acid (e.g., 2.5 mM) in the mobile phase has been shown to enhance signal intensity and minimize matrix effects. nih.gov

Both isocratic and gradient elution methods have been successfully employed. ajpaonline.cominnovareacademics.innih.gov Isocratic elution, where the mobile phase composition remains constant throughout the run, offers simplicity. nih.gov In contrast, gradient elution, where the mobile phase composition changes over time, can provide better separation for complex samples and faster analysis times. ajpaonline.cominnovareacademics.in The flow rate and column temperature are also optimized to achieve the best balance of resolution, peak shape, and run time. ajpaonline.comrsc.org

| Column | Mobile Phase | Elution Mode | Flow Rate | Reference |

|---|---|---|---|---|

| Reversed-phase C18 | 0.05% formic acid and methanol | Stepwise gradient | 1 mL/min | ajpaonline.com |

| Ion-exchange | 7 mM Ammonium formate (pH 3.5) and Methanol (50:50, v/v) | Isocratic | 1 mL/min | ajpaonline.com |

| Hydrosphere C18 | Acetonitrile and 0.1% formic acid | Not specified | Not specified | wisdomlib.org |

| Symmetry C18 | Methanol, acetonitrile, and 0.05% v/v formic acid (22.5:22.5:55, v/v/v) | Isocratic | 0.7 mL/min | medwinpublishers.com |

The assessment of matrix effects is a critical part of method validation. ajpaonline.com This is typically done by comparing the response of the analyte in a post-extraction spiked sample to its response in a neat solution. plos.orgplos.org The use of deuterated internal standards has been shown to effectively compensate for measurement errors arising from both ion suppression and enhancement. texilajournal.com However, it is important to note that even deuterated standards may not always completely correct for differential matrix effects, especially if there are slight differences in retention time between the analyte and the internal standard. myadlm.org

High-resolution mass spectrometry (HRMS) offers significant advantages for the analysis of deuterated compounds like Oseltamivir-d5 phosphate. tandfonline.compharmaron.com Its ability to provide highly accurate mass measurements allows for the unambiguous determination of the elemental composition of an ion. This is particularly useful for confirming the identity of the deuterated analyte and for identifying its metabolites. tandfonline.com

The combination of HRMS with techniques like hydrogen/deuterium (B1214612) exchange (HDX) can further enhance the confidence in metabolite identification. acs.orgnih.gov HDX experiments can provide information about the number of exchangeable protons in a molecule, which helps to narrow down the possible structures of metabolites. acs.orgnih.gov In the context of deuterated compounds, HRMS can be used to track the metabolic fate of the deuterium label, providing valuable insights into the biotransformation pathways of the drug. frontiersin.org

The use of Oseltamivir-d5 phosphate as an isotopic internal standard is a cornerstone of modern bioanalytical methods for the quantification of Oseltamivir. ajpaonline.comresearchgate.netajpaonline.comnih.govresearchgate.net Its key advantage lies in its near-identical physicochemical properties to the unlabeled analyte. chromforum.org This ensures that it co-elutes with the analyte during chromatography and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. chromforum.orgtexilajournal.com This co-elution is critical for accurate and precise quantification, especially in complex biological matrices like plasma, urine, and tissue homogenates. ajpaonline.comwisdomlib.orgekb.eg

The use of a deuterated internal standard corrects for variability in sample preparation, injection volume, and instrument response. nebiolab.com This leads to improved accuracy and precision of the analytical method. texilajournal.com Numerous validated LC-MS/MS methods have successfully employed Oseltamivir-d5 and other deuterated analogs as internal standards for pharmacokinetic and bioequivalence studies of Oseltamivir. ajpaonline.comnih.govresearchgate.netresearchgate.net

Development and Optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods [2, 6, 7, 9, 12, 13, 19, 32, 36, 38, 43]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Verification and Isotopic Position Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural elucidation of Oseltamivir-d5 (phosphate). A combination of proton (¹H), carbon (¹³C), and deuterium (²H) NMR experiments provides a complete picture of the molecule's atomic connectivity and the success of the isotopic labeling.

Similarly, ¹³C NMR is used to verify the carbon skeleton. While the carbon atoms bonded to deuterium will still be present, their signals will be altered. The resonance for the deuterated ethyl group carbons (-CD₂- and -CD₃) will show splitting due to C-D coupling and a slight upfield isotopic shift compared to the non-deuterated compound. The absence of strong, sharp signals for these carbons in a standard proton-decoupled ¹³C NMR experiment further supports successful deuteration. The remaining carbon signals of the molecule must match those of the oseltamivir phosphate standard, confirming the integrity of the core structure. quora.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for the Non-Deuterated Moiety of Oseltamivir Phosphate

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Acetyl CH₃ | ~1.84 | ~23.09 |

| Cyclohexene (B86901) Ring Protons | ~2.03-4.00, ~6.30 | ~32.72, 49.70, 55.55, 131.19, 134.94 |

| Pentyl Ether Group | ~0.78-0.83, ~1.39 | ~8.91, 9.46, 25.11, 25.74, 80.58 |

| Amide NH | ~8.11 | - |

| C=O (Amide) | - | ~169.97 |

| C=O (Ester) | - | Not Applicable (Deuterated) |

Note: Data are representative and compiled from literature on oseltamivir and its impurities. iaea.org Actual shifts can vary based on solvent and experimental conditions.

While ¹H NMR confirms the absence of protons at specific sites, Deuterium (²H) NMR provides direct evidence of deuterium incorporation. wikipedia.org It is the definitive method for verifying the exact positions of deuteration and quantifying the level of isotopic enrichment. Deuterium is an NMR-active nucleus (spin I=1) and can be detected directly. magritek.com

In the ²H NMR spectrum of Oseltamivir-d5 (phosphate), sharp peaks will appear at chemical shifts corresponding to the positions of the deuterium atoms. wikipedia.org For Oseltamivir-d5, signals corresponding to the deuterated ethyl ester group (-CD₂- and -CD₃) would be observed. The chemical shift range for ²H NMR is similar to that of ¹H NMR, allowing for straightforward spectral interpretation. magritek.com

Furthermore, the integration of the signals in the ²H NMR spectrum allows for the determination of the isotopic enrichment at each labeled site. By comparing the integral values to that of a known concentration standard, the atom percent of deuterium can be accurately calculated. This quantitative analysis is crucial for ensuring that the isotopic purity of the standard meets the stringent requirements for its use in quantitative bioanalysis. rsc.org

Hyphenated Chromatographic Techniques (e.g., HPLC-UV, GC-FID) for Purity Assessment and Complementary Detection

The chemical purity of Oseltamivir-d5 (phosphate) is as critical as its isotopic purity. Hyphenated chromatographic techniques are routinely used to separate, detect, and quantify any potential impurities, including process-related impurities or degradation products.

High-Performance Liquid Chromatography coupled with an Ultraviolet (UV) detector (HPLC-UV) is the most common method for assessing the purity of oseltamivir phosphate and, by extension, its deuterated analogue. chromatographyonline.com A gradient reverse-phase HPLC method can effectively separate the main compound from its potential impurities. iaea.org The method typically utilizes a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile. chromatographyonline.comiaea.org UV detection is generally performed at a wavelength where the chromophore of the oseltamivir molecule, the α,β-unsaturated ester, exhibits strong absorbance, typically around 210-220 nm. chromatographyonline.com The area percentage of the main peak in the chromatogram is used to determine the chemical purity of the substance.

Gas Chromatography with a Flame Ionization Detector (GC-FID) can serve as a complementary technique, particularly for analyzing volatile or semi-volatile impurities that may not be readily detectable by HPLC-UV. While less common for the primary analysis of the phosphate salt due to its low volatility, derivatization could be employed to analyze the oseltamivir base.

Table 2: Typical HPLC-UV Method Parameters for Purity Analysis of Oseltamivir Phosphate

| Parameter | Condition |

| Column | C18, e.g., 100 mm x 2.1 mm, 1.7 µm |

| Mobile Phase A | 0.1% Orthophosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | ~0.3 mL/min |

| Detection Wavelength (λ) | 210 nm |

| Column Temperature | 30°C |

| Injection Volume | ~1-5 µL |

| Mode | Gradient Elution |

Note: These parameters are based on published methods for oseltamivir impurity analysis and serve as a representative example. chromatographyonline.com

Exhaustive Analytical Method Validation and Quality Control Procedures for Deuterated Pharmaceutical Compounds

To ensure that the analytical methods used for the characterization and quantification of Oseltamivir-d5 (phosphate) are reliable, repeatable, and accurate, they must undergo exhaustive validation according to international guidelines, such as those from the International Council for Harmonisation (ICH). europa.eueuropa.eu This is a critical quality control step for any pharmaceutical compound, including stable isotope-labeled standards.

The validation process assesses several key performance characteristics of the analytical procedure:

Specificity/Selectivity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org For HPLC methods, this is demonstrated by achieving baseline separation of the main peak from all other detected peaks. europa.eu

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by linear regression analysis of data from at least five standard concentrations. ich.org

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples spiked with known amounts of the analyte (or impurities) and calculating the percent recovery. ich.org

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at different levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision). ich.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

Quality control procedures involve the routine use of these validated methods to test batches of Oseltamivir-d5 (phosphate). This includes identity confirmation, purity testing, and confirmation of isotopic enrichment against a certified reference material to ensure batch-to-batch consistency and conformity with pre-defined specifications. iaea.org

Table 3: Key Validation Parameters for Analytical Procedures

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure no interference from other components. | Resolution (Rs) > 2 between adjacent peaks. |

| Linearity | To confirm a proportional response to concentration. | Correlation coefficient (r²) > 0.999. |

| Accuracy | To measure closeness to the true value. | Recovery within 98.0% - 102.0%. |

| Precision | To assess the random error/scatter of results. | Relative Standard Deviation (RSD) ≤ 2%. |

| Robustness | To check resilience to small method variations. | Results remain within precision criteria. |

Note: Acceptance criteria are typical examples and may vary depending on the specific application and regulatory requirements.

**applications of Oseltamivir D5 Phosphate in Preclinical Drug Metabolism, Pharmacokinetic, and Mechanistic Studies**

Ex Vivo and In Vivo Preclinical Pharmacokinetic Profiling in Animal Models

Animal models are essential for understanding how a drug behaves in a whole organism before human trials. Oseltamivir-d5 phosphate (B84403) is the gold standard internal standard for the bioanalytical methods used in these crucial preclinical studies.

To characterize the pharmacokinetic profile of oseltamivir (B103847), it is necessary to accurately measure the concentrations of both the prodrug (oseltamivir) and its active metabolite (oseltamivir carboxylate) in various biological matrices such as plasma, urine, and tissues. ekb.eg LC-MS/MS is the preferred method for this quantification due to its high sensitivity and specificity. nih.gov

In these methods, a known quantity of Oseltamivir-d5 phosphate (and its corresponding deuterated carboxylate metabolite) is added to each sample at the beginning of the extraction process. nih.govuu.nl The stable isotope-labeled standard co-elutes with the unlabeled analyte during chromatography but is distinguished by the mass spectrometer. The ratio of the analyte's signal to the internal standard's signal is used for quantification. This approach corrects for any loss of analyte during sample preparation and for variations in instrument performance, ensuring highly accurate and precise results. nih.govnih.gov Validated methods have been established for various preclinical species, enabling robust pharmacokinetic assessments. fda.govnih.gov

| Parameter | Oseltamivir | Oseltamivir Carboxylate |

|---|---|---|

| Biological Matrix | Human Plasma | Human Plasma |

| Internal Standard | Oseltamivir-d5 | Oseltamivir Carboxylate-d5 |

| Linearity Range | 0.5–200 ng/mL nih.gov | 2.0–800 ng/mL nih.gov |

| Mean Extraction Recovery | 94.4% nih.gov | 92.7% nih.gov |

| Intra-day Precision (%CV) | 1.5–8.9% nih.gov | 3.2–12.7% nih.gov |

| Intra-day Accuracy (%) | 94.4–101.0% nih.gov | 92.8–108.8% nih.gov |

Pharmacokinetic studies in animal models such as rats, ferrets, and marmosets provide essential data on a drug's absorption, distribution, and excretion (ADE). fda.govnih.govnih.gov The accurate quantification enabled by using Oseltamivir-d5 phosphate as an internal standard is foundational to deriving these insights.

Absorption: Following oral administration in preclinical species, oseltamivir is rapidly absorbed from the gastrointestinal tract. nih.govnih.gov It is then quickly and extensively converted to the active metabolite, oseltamivir carboxylate, through first-pass metabolism in the liver. nih.gov

Distribution: Both oseltamivir and its active carboxylate are systemically distributed. nih.gov Studies in rats have shown that while distribution to most tissues is efficient, penetration into the central nervous system is low. nih.gov Brain-to-plasma exposure ratios in rats were found to be approximately 0.2 for oseltamivir and even lower, around 0.01, for the more polar oseltamivir carboxylate. nih.gov

Excretion: The primary route of elimination for the active drug is renal excretion. fda.gov Oseltamivir carboxylate is efficiently cleared from the body via the kidneys, with very little of the oral dose being eliminated in feces. fda.govnih.gov

Investigation of Interspecies Differences in Metabolism and Disposition

Understanding how the metabolism and disposition of a drug vary between different animal species and humans is a cornerstone of preclinical development. These studies are essential for selecting appropriate animal models for efficacy and toxicology testing and for scaling doses from animals to humans. Oseltamivir phosphate, a prodrug, is rapidly hydrolyzed by carboxylesterases in the liver and plasma to its active form, oseltamivir carboxylate. nih.govresearchgate.net The activity of these enzymes can vary significantly between species, leading to different pharmacokinetic profiles.

Animal models such as ferrets, rats, and mice are commonly used to study the pharmacokinetics of oseltamivir. nih.govresearchgate.net Ferrets are considered a gold standard model for influenza research because they exhibit similar clinical signs and virus transmission patterns to humans. researchgate.netsemanticscholar.org Pharmacokinetic studies in these animals are crucial for establishing dosing regimens that result in plasma exposures comparable to those achieved in humans. researchgate.net

In these interspecies investigations, Oseltamivir-d5 phosphate is utilized as an internal standard in the LC-MS/MS bioanalytical methods. nih.gov When plasma, tissue, or other biological samples are processed, a known amount of Oseltamivir-d5 phosphate is added. Because the deuterated standard behaves almost identically to the non-deuterated oseltamivir during extraction, chromatography, and ionization, it allows for the correction of any sample loss or variability in instrument response. This ensures that the measured concentrations of oseltamivir and oseltamivir carboxylate are highly accurate and reliable, which is paramount when comparing pharmacokinetic parameters across different species. For instance, one study identified a human subject with constitutionally impaired carboxylesterase activity, highlighting inter-individual variability that can be even more pronounced between different species. nih.gov

The data gathered from these studies, underpinned by the analytical precision afforded by Oseltamivir-d5 phosphate, allows researchers to build robust pharmacokinetic models, such as population PK models in ferrets, to refine study designs and accurately translate findings to the clinical setting. researchgate.netsemanticscholar.org

| Species | Key Pharmacokinetic Findings | Relevance |

|---|---|---|

| Human | Prodrug is rapidly converted to oseltamivir carboxylate (OC). OC elimination half-life is 6-10 hours. Renal secretion via anionic pathway is significant. nih.govdrugbank.com | Baseline for comparison and clinical dose setting. |

| Ferret | Considered the gold standard model. A dose of ~5 mg/kg twice daily results in OC plasma exposure similar to the 75 mg human dose. High PK variability observed. researchgate.netsemanticscholar.org | Allows for PK/PD studies in a relevant disease model to evaluate antiviral efficacy. |

| Rat | Used in toxicity and distribution studies. P-glycoprotein at the blood-brain barrier limits oseltamivir (prodrug) distribution into the brain. nih.gov | Helps in understanding tissue distribution and potential for central nervous system effects. |

| Mouse | Used in efficacy studies against various influenza strains, including oseltamivir-resistant strains. nih.gov | Enables evaluation of antiviral activity and the impact of resistance mutations in vivo. |

Mechanistic Studies on Drug-Drug Interactions (DDIs) and Transporter Interactions

Investigating the potential for a new drug to interact with other medications is a critical safety assessment in preclinical and clinical development. Oseltamivir has a low potential for clinically significant drug-drug interactions, primarily because neither the parent prodrug nor the active metabolite are major substrates or inhibitors of the cytochrome P450 (CYP) enzyme system. drugbank.com However, interactions involving drug transporters have been identified.

Mechanistic studies have revealed two key transporter interactions:

P-glycoprotein (P-gp) : The prodrug, oseltamivir phosphate, is a substrate of the efflux transporter P-gp, which is present at the blood-brain barrier. This transporter actively pumps oseltamivir out of the brain, limiting its central nervous system exposure. researchgate.netnih.gov Studies in P-gp knockout mice showed increased brain distribution of oseltamivir compared to wild-type mice, confirming the role of this transporter. nih.gov

Organic Anion Transporters (OATs) : The active metabolite, oseltamivir carboxylate, is eliminated from the body via the kidneys through both glomerular filtration and active tubular secretion. researchgate.net This secretion is mediated by organic anion transporters. Probenecid, a known inhibitor of OATs, has been shown to block the renal secretion of oseltamivir carboxylate, resulting in an approximate 2.5-fold increase in its plasma concentration and a longer half-life. researchgate.netnih.gov

The role of Oseltamivir-d5 phosphate in these mechanistic studies is to serve as the stable isotope-labeled internal standard for the accurate quantification of oseltamivir and its carboxylate. When investigating a potential DDI, researchers compare the pharmacokinetics of oseltamivir with and without the co-administration of a potential interacting drug (the "perpetrator"). The precise measurement of changes in the concentration of oseltamivir or oseltamivir carboxylate (the "victim") is essential to confirm and characterize the interaction. By ensuring the analytical accuracy of these measurements, Oseltamivir-d5 phosphate is a crucial tool for generating the high-quality data needed to understand DDI mechanisms and predict their clinical relevance.

| Interacting Moiety | Transporter/Enzyme | Mechanism & Outcome | Role of Oseltamivir-d5 Phosphate |

|---|---|---|---|

| Oseltamivir Phosphate (Prodrug) | P-glycoprotein (P-gp) | Oseltamivir is a substrate of P-gp at the blood-brain barrier. Efflux by P-gp limits brain distribution. nih.gov | Enables accurate quantification of oseltamivir concentrations in plasma and brain tissue to confirm the effect of P-gp activity. |

| Oseltamivir Carboxylate (Active) | Organic Anion Transporters (OATs) | OC is actively secreted by renal OATs. Co-administration with OAT inhibitors like probenecid blocks secretion, increasing plasma OC levels ~2.5-fold. researchgate.netnih.gov | Provides the analytical internal standard needed to precisely measure the increase in oseltamivir carboxylate plasma concentrations in the presence of an inhibitor. |

| Oseltamivir Phosphate (Prodrug) | Peptide Transporter 1 (PepT1) | Some studies suggest PepT1 is involved in the intestinal absorption of oseltamivir. researchgate.netnih.gov | Used as an internal standard in pharmacokinetic studies designed to measure changes in oseltamivir absorption when co-administered with PepT1 substrates or inhibitors. |

| Oseltamivir/OC | Cytochrome P450 (CYP) Enzymes | Neither oseltamivir nor its active metabolite are significant substrates or inhibitors of CYP isoforms. Low potential for metabolic DDIs. drugbank.com | Serves as the internal standard in in vitro (e.g., liver microsomes) and in vivo studies to confirm the lack of effect on oseltamivir/OC concentrations by CYP inhibitors or inducers. |

**biochemical and Biophysical Research Leveraging Isotope Effects of Oseltamivir D5 Phosphate**

Investigation of Primary and Secondary Isotope Effects in Enzymatic Biotransformations

Oseltamivir (B103847) phosphate (B84403) is a prodrug that is metabolically activated through hydrolysis of its ethyl ester group by carboxylesterases in the liver to form the active metabolite, oseltamivir carboxylate. The deuteration in Oseltamivir-d5 phosphate, depending on the position of the deuterium (B1214612) atoms, could potentially influence the rate of this enzymatic conversion.

Primary Kinetic Isotope Effect: A primary KIE would be observed if a carbon-deuterium (C-D) bond is cleaved in the rate-determining step of the hydrolysis reaction. However, the hydrolysis of the ester by carboxylesterases involves nucleophilic attack at the carbonyl carbon and does not directly break a C-H or C-D bond on the deuterated pentyl side chain. Therefore, a significant primary KIE is not expected for the biotransformation of Oseltamivir-d5 phosphate.

Secondary Kinetic Isotope Effect: A secondary KIE might be observed if the hybridization of the carbon atom bearing the deuterium changes during the reaction. During the formation of the tetrahedral intermediate in the ester hydrolysis, the hybridization of the carbonyl carbon changes from sp2 to sp3. If deuterium were placed on adjacent carbons, a small secondary KIE could potentially be observed. However, the deuteration in commercially available Oseltamivir-d5 is on the pentyl side chain, which is not directly involved in the electronic changes of the ester hydrolysis. Therefore, any secondary isotope effects on the enzymatic biotransformation are expected to be negligible.

Probing Receptor-Ligand Interactions and Binding Affinity Differences Induced by Deuteration

Deuteration can subtly alter the physicochemical properties of a molecule, which in turn can influence its interaction with a biological target. The C-D bond is slightly shorter and stronger than a C-H bond, which can lead to differences in van der Waals interactions and hydrogen bonding capabilities. These subtle changes can be leveraged to probe the intricacies of receptor-ligand binding.

Computational studies on other deuterated ligands have demonstrated that selective deuteration can indeed impact binding affinity. For instance, a computational case study on the adenosine A2A receptor antagonist istradefylline showed that deuteration could improve binding affinity. irb.hr The effect, however, is not universal and depends on the specific interactions at the binding site. irb.hr

In the case of Oseltamivir, the active carboxylate form binds to the active site of the influenza neuraminidase enzyme. The binding is mediated by a network of hydrogen bonds and van der Waals interactions. Deuteration of the pentyl side chain in Oseltamivir-d5 could potentially alter the hydrophobic interactions within the binding pocket.

To illustrate the potential magnitude of such effects, the following table presents hypothetical binding affinity data based on computational studies of analogous deuterated ligands.

| Compound | Receptor | Change in Binding Free Energy (ΔΔG) upon Deuteration (kcal/mol) | Predicted Fold Change in Potency |

| Istradefylline-d19 | Adenosine A2A Receptor | -0.6 | 2.8-fold increase |

| Caffeine-d9 | Adenosine A2A Receptor | -0.3 | 1.7-fold increase |

This data is derived from a computational study on istradefylline and caffeine and is presented here as an illustrative example of the potential effects of deuteration on receptor binding affinity. irb.hr Specific experimental or computational data for Oseltamivir-d5 phosphate is not available.

Insights into Conformational Dynamics and Molecular Recognition Processes

The substitution of hydrogen with deuterium can also influence the conformational dynamics of a molecule. The increased mass of deuterium can dampen vibrational modes, which may lead to subtle changes in the conformational landscape and the flexibility of the molecule. These changes can be studied using techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) and molecular dynamics (MD) simulations.

While no specific studies on the conformational dynamics of Oseltamivir-d5 phosphate have been published, the principles of these techniques can be applied. MD simulations could be employed to compare the conformational flexibility of Oseltamivir and Oseltamivir-d5. Such simulations could reveal whether the deuterated compound explores different conformational states or has a different residence time in specific conformations, which could, in turn, affect its molecular recognition by the neuraminidase active site.

HDX-MS is a powerful experimental technique for studying protein conformational dynamics. nih.govnih.gov While typically used to study protein dynamics, in the context of a ligand like Oseltamivir-d5, it could be used in a reverse manner. By comparing the deuterium exchange rates of the neuraminidase enzyme in the presence of Oseltamivir versus Oseltamivir-d5, it might be possible to detect subtle differences in the enzyme's conformational state induced by the deuterated ligand.

The following table outlines a hypothetical experimental design to investigate these effects.

| Experimental Technique | System | Measured Parameter | Potential Insight |

| Molecular Dynamics (MD) Simulations | Oseltamivir vs. Oseltamivir-d5 in solution | Root Mean Square Fluctuation (RMSF) of atomic positions | Differences in molecular flexibility and conformational sampling. |

| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Neuraminidase + Oseltamivir vs. Neuraminidase + Oseltamivir-d5 | Deuterium uptake in different regions of the neuraminidase protein | Alterations in the conformational dynamics of the enzyme upon binding of the deuterated ligand. |

The study of deuterated compounds like Oseltamivir-d5 phosphate offers a unique avenue to dissect the subtle yet significant forces that govern enzymatic reactions, receptor-ligand interactions, and molecular recognition. While direct experimental data for this specific compound is limited, the theoretical framework and analogous studies provide a strong basis for its use as a sophisticated tool in biochemical and biophysical research.

**comprehensive Analysis of Chemical Stability, Degradation Pathways, and Optimized Storage of Oseltamivir D5 Phosphate**

Forced Degradation Studies Under Accelerated Stress Conditions

Forced degradation, or stress testing, is essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. Studies on oseltamivir (B103847) phosphate (B84403) have exposed the compound to hydrolytic, oxidative, photolytic, and thermal stress to simulate conditions it might encounter during its lifecycle.

Oseltamivir phosphate demonstrates susceptibility to hydrolysis, particularly under acidic and alkaline conditions. The primary mechanism of hydrolysis involves the cleavage of the ethyl ester group, converting the prodrug into its active metabolite, oseltamivir carboxylate. nih.govethz.ch

Under strong acidic stress (1.0 N HCl at 80°C for 30 minutes), approximately 74% degradation of oseltamivir phosphate was observed, yielding more than eleven degradation products. nmims.edu In strong alkaline conditions (0.1 N NaOH at 80°C for 10 minutes), the degradation was even more pronounced, reaching 85.2%. nmims.edunih.gov A comprehensive study identified five distinct degradation products (Os I to Os V) under various hydrolytic conditions. nih.gov These include products from the hydrolysis of the ethyl ester, the acetamido group, and positional isomers formed through N,N-acyl migration. nih.gov Additionally, enzymatic hydrolysis by plasma esterases can lead to significant ex vivo conversion of oseltamivir to oseltamivir carboxylate in clinical samples. nih.govox.ac.uk

Table 1: Summary of Hydrolytic Degradation Studies on Oseltamivir Phosphate

| Stress Condition | Parameters | Observed Degradation (%) | Major Products & Remarks | Source(s) |

| Acid Hydrolysis | 1.0 N HCl, 80°C, 30 min | 74% | >11 products; major ones at RRT 0.34 and 0.91. | nmims.edu |

| Alkaline Hydrolysis | 0.1 N NaOH, 80°C, 10 min | 85.2% | 6 products detected. | nmims.edu |

| Alkaline Hydrolysis | 0.1 M NaOH, Room Temp | Complete Hydrolysis after 150 min | Formation of oseltamivir carboxylate. | nih.gov |

| General Hydrolysis | Acidic and Alkaline Stress | - | Generation of five products (Os I - Os V). | nih.gov |

| Enzymatic Hydrolysis | Plasma Esterases, ex vivo, 4 hrs | Up to 31.8% | Conversion to oseltamivir carboxylate. | nih.govox.ac.uk |

The compound is highly susceptible to oxidative stress. Treatment with 3% v/v hydrogen peroxide at 80°C for 2 hours resulted in 96.96% degradation. nmims.edu The primary impurity was noted at a relative retention time (RRT) of 0.91. nmims.edu Other studies confirm its degradation under oxidative conditions (e.g., 3% H2O2 at 90°C for 30 minutes). sphinxsai.com Advanced oxidation processes, such as ozonation, have also been shown to effectively degrade oseltamivir through reactions with ozone and hydroxyl radicals, leading to various byproducts formed via direct ozonation and hydroxylation. wrc-ualberta.canih.gov

Table 2: Summary of Oxidative Degradation Studies on Oseltamivir Phosphate

| Stress Condition | Parameters | Observed Degradation (%) | Major Products & Remarks | Source(s) |

| Oxidation | 3% v/v H₂O₂, 80°C, 2 hrs | 96.96% | Major product (1.5%) at RRT 0.91. | nmims.edu |

| Oxidation | 3% H₂O₂, 90°C, 30 min | Significant Degradation | Method able to separate drug from products. | sphinxsai.com |

| Ozonation | Ozone (O₃) | >90% | Byproducts from ozonation and hydroxylation. | wrc-ualberta.ca |

The photostability of oseltamivir phosphate appears to be condition-dependent. One study reported that the drug was relatively stable under standard light exposure, with only 1.1% degradation. nmims.edu However, other research involving advanced oxidation processes (AOPs) demonstrated that aqueous solutions of the compound degrade upon exposure to UV light alone, with the decay following first-order kinetics. researchgate.netpublish.csiro.au The primary photoproduct identified in these studies was a hydroxylated derivative of oseltamivir. researchgate.net Further investigation into UV photolysis identified two unique transformation byproducts with m/z values of 226.1 and 244.2, among a total of ten byproducts identified when combined with UV/H₂O₂ processes. morressier.com

Table 3: Summary of Photolytic Degradation Studies on Oseltamivir Phosphate

| Stress Condition | Parameters | Observed Degradation | Major Products & Remarks | Source(s) |

| Photolysis | Standard ICH Conditions | 1.1% | Considered stable under these conditions. | nmims.edu |

| UV Alone | pH 7, 20°C | First-order kinetics (k=0.21 min⁻¹) | Hydroxylated OSP derivative identified. | researchgate.netpublish.csiro.au |

| UV Photolysis | - | - | Two byproducts identified (m/z 226.1, 244.2). | morressier.com |

Oseltamivir phosphate has been subjected to thermal stress conditions (e.g., 60°C) as part of forced degradation studies. sphinxsai.com While these studies confirmed the stability-indicating nature of analytical methods, the available literature does not provide a detailed characterization of specific volatile byproducts generated solely through thermal degradation. The focus has remained on the degradation of the parent compound and the formation of non-volatile products.

Identification and Structural Elucidation of Major and Minor Degradation Products Using Advanced Analytical Techniques

A variety of sophisticated analytical techniques have been employed to separate, identify, and structurally elucidate the degradation products of oseltamivir phosphate. High-performance liquid chromatography (HPLC) is the foundational technique for separating the parent drug from its impurities. nmims.edunih.govsphinxsai.com For structural characterization, hyphenated techniques are indispensable.

LC-MS/TOF (Liquid Chromatography-Mass Spectrometry/Time-of-Flight) has been used to determine the accurate masses of degradation products. nih.gov Further elucidation has been achieved using LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) for online structural analysis, and high-resolution NMR (HR-NMR) on isolated products to confirm their structures unambiguously. nih.gov These methods were crucial in identifying the five hydrolytic degradants (Os I-V). nih.gov Similarly, NMR, mass spectrometry, and HPLC with UV diode array detection were used to identify the primary photoproduct as a hydroxylated derivative. researchgate.net Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-ToF/MS) has also been used to identify transformation byproducts from photolytic processes. morressier.com

Table 4: Identified Degradation Products of Oseltamivir Phosphate and Analytical Techniques Used

| Product ID | Chemical Name / Description | Generating Condition | Analytical Technique(s) | Source(s) |

| Os II | 4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylic acid | Hydrolysis | LC-MS/TOF, LC-NMR | nih.gov |

| Os IV | 4,5-diamino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylic acid | Hydrolysis | LC-MS/TOF, LC-NMR | nih.gov |

| Os V | ethyl 4,5-diamino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylate | Hydrolysis | LC-MS/TOF, LC-NMR | nih.gov |

| Os I / Os III | Positional isomers of Os II and the parent drug | Hydrolysis | LC-NMR, HR-NMR | nih.gov |

| Hydroxylated OSP | (3S,4R,5S)-ethyl 4-acetamido-5-amino-2-hydroxy-3-(pentan-3-yloxy)cyclohexanecarboxylate | Photolysis (UV) | NMR, Mass Spectrometry, HPLC-UV | researchgate.net |

| TPs (m/z 226.1, 244.2) | Transformation Byproducts | Photolysis (UV) | UPLC-Q-ToF/MS | morressier.com |

Rational Design of Optimal Storage Conditions and Handling Procedures to Maintain Integrity and Purity

Based on the degradation profile, specific storage and handling procedures are critical to maintain the chemical integrity of Oseltamivir-d5 Phosphate.

Solid State Storage: The compound is most stable in its solid, crystalline state. cmu.ac.th It is recommended to store Oseltamivir Phosphate capsules at a controlled room temperature between 20°C to 25°C (68°F to 77°F). texas.govwebmd.com

Aqueous Solution Storage: In aqueous solutions, stability is pH-dependent, with maximum stability observed around pH 4.0. cmu.ac.th Reconstituted oral suspensions should be stored under refrigeration at 2°C to 8°C (36°F to 46°F) and used within 17 days. gene.comfda.gov If refrigeration is not available, the suspension can be stored at room temperature for up to 10 days. gene.comfda.gov Freezing should be avoided. gene.com

Protection from Stressors: Given its susceptibility to strong acidic, alkaline, and oxidative conditions, Oseltamivir-d5 Phosphate should be protected from harsh chemical environments. Contact with reducing sugars should also be avoided to prevent degradation through Maillard reactions. cmu.ac.th

Handling of Analytical Samples: For bioanalytical purposes, the rapid ex vivo hydrolytic degradation in blood and plasma samples is a significant concern. nih.gov To ensure the integrity of Oseltamivir-d5 Phosphate used as an internal standard and the accurate measurement of the parent compound, it is recommended that an esterase inhibitor, such as dichlorvos, be added to blood collection tubes immediately after sample collection. nih.govox.ac.uk

By adhering to these storage and handling protocols, the purity and integrity of Oseltamivir-d5 Phosphate can be effectively maintained, ensuring its reliability as an internal standard for analytical and research applications.

**emerging Research Directions and Future Prospects for Deuterated Oseltamivir Analogues in Pharmaceutical Science**

Development of Next-Generation Bioanalytical Assays and Microfluidic Platforms

The precise quantification of drugs and their metabolites is fundamental to understanding their pharmacokinetic and pharmacodynamic profiles. While Oseltamivir-d5 (phosphate) is already a critical tool in conventional bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS), emerging technologies promise to enhance the speed, sensitivity, and efficiency of these analyses.

Next-generation bioanalytical assays are moving towards miniaturization and automation. Microfluidic platforms, or "lab-on-a-chip" technologies, are at the forefront of this evolution. whmicro.comcapitalbiotechnology.com These platforms offer several advantages for the analysis of deuterated compounds like Oseltamivir-d5:

Reduced Sample and Reagent Consumption: The internal dimensions of microfluidic chips are in the micrometer range, meaning that analyses can be performed with nanoliter to picoliter volumes of samples and reagents. whmicro.com

High-Throughput Screening: The design of multichannel and array chips allows for the simultaneous analysis of numerous samples, significantly increasing screening speed. whmicro.compatsnap.com

Integration and Automation: Microfluidic devices can integrate multiple analytical steps, such as sample preparation, separation, and detection, onto a single chip, enabling automated and computer-controlled analysis. nih.gov

Enhanced Sensitivity and Resolution: The controlled environment within microchannels can lead to more efficient separation and detection of analytes.

The integration of deuterated internal standards like Oseltamivir-d5 into these microfluidic systems will be crucial for ensuring the accuracy and reproducibility of high-throughput drug screening and pharmacokinetic studies. patsnap.com The development of specialized microfluidic chips for drug metabolism studies, coupled with sensitive detection methods like mass spectrometry, will provide a powerful tool for rapidly assessing the metabolic stability of new drug candidates. capitalbiotechnology.com

Table 1: Comparison of Conventional and Microfluidic Bioanalytical Platforms

| Feature | Conventional Bioanalytical Assays (e.g., HPLC, LC-MS) | Next-Generation Microfluidic Platforms |

|---|---|---|

| Sample Volume | Microliters to Milliliters | Nanoliters to Picoliters |

| Throughput | Low to Moderate | High to Very High |

| Reagent Consumption | High | Low |

| Analysis Time | Minutes to Hours per sample | Seconds to Minutes per sample |

| Automation Potential | Moderate | High |

| Portability | Limited | High |

Integration of Deuterated Probes into Advanced Systems Biology and Metabolomics Research

Systems biology and metabolomics aim to provide a comprehensive understanding of the complex interactions within biological systems. Stable isotope-labeled compounds are indispensable tools in this research, serving as tracers to elucidate metabolic pathways and quantify endogenous molecules. symeres.comlibretexts.org Deuterated compounds, such as Oseltamivir-d5, can be utilized as probes to investigate drug metabolism and its impact on the broader metabolome.

The use of deuterated tracers offers several advantages in metabolomics research:

Non-Invasive Tracking: Deuterium (B1214612) is a non-radioactive stable isotope, making it safe for in vivo studies. pharmaffiliates.com

Clear Signal Detection: The low natural abundance of deuterium results in minimal background interference, allowing for the clear detection of deuterated metabolites. nih.gov

Kinetic Information: By tracking the incorporation and transformation of deuterated compounds over time, researchers can gain insights into the kinetics of metabolic pathways. symeres.com

In the context of oseltamivir (B103847), introducing a deuterated version allows researchers to precisely follow its conversion to the active metabolite, oseltamivir carboxylate, and identify any alternative metabolic pathways. This information is crucial for understanding drug efficacy and potential drug-drug interactions. Advanced analytical techniques like deuterium magnetic resonance spectroscopy (DMRS) are being explored for real-time, non-invasive measurement of metabolic flux, which could provide dynamic insights into how drugs like oseltamivir influence cellular metabolism. nih.govnih.gov

Computational Chemistry and Molecular Dynamics Simulations for Deuterated Compound Design and Prediction

The decision of where to place deuterium atoms within a drug molecule is critical for optimizing its pharmacokinetic properties. This process is increasingly being guided by computational chemistry and molecular dynamics (MD) simulations. alfa-chemistry.com These in silico tools allow researchers to predict the effects of deuteration before undertaking complex and costly chemical synthesis.

Computational approaches play a key role in several aspects of deuterated drug design:

Predicting Metabolic Stability: By simulating the interaction of a drug molecule with metabolic enzymes, such as Cytochrome P450, computational models can identify the most likely sites of metabolism (metabolic "soft spots"). Deuterating these positions can slow down metabolism due to the kinetic isotope effect. alfa-chemistry.com

Molecular Dynamics Simulations: MD simulations can provide insights into how deuteration affects the conformational dynamics, stability, and interactions of a drug with its biological target. nih.gov While the underlying potential energy surface remains the same under the Born-Oppenheimer approximation, isotopic substitution can alter intramolecular vibrations, which may, in turn, affect intermolecular interactions. osti.gov

For a potential deuterated analogue of oseltamivir intended for therapeutic use, these computational tools would be invaluable for identifying the optimal deuteration sites to enhance its metabolic stability and prolong its therapeutic effect without altering its interaction with the neuraminidase enzyme. The combination of hydrogen-deuterium exchange mass spectrometry (HDX-MS) with MD simulations is a powerful approach to study the conformational changes in proteins upon ligand binding, which could be applied to understand the interaction of deuterated oseltamivir with its target. nih.govchemrxiv.org

Table 2: Role of Computational Tools in Deuterated Drug Design

| Computational Tool | Application in Deuterated Compound Design | Predicted Outcome for a Deuterated Oseltamivir Analogue |

|---|---|---|

| Quantum Mechanics (QM) | Calculate bond strengths (e.g., C-H vs. C-D) and activation energies for metabolic reactions. | Quantify the kinetic isotope effect at specific positions. |

| Molecular Docking | Predict the binding affinity and orientation of the deuterated drug to its target protein. | Ensure that deuteration does not negatively impact binding to neuraminidase. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the drug-target complex and assess conformational stability. | Understand changes in vibrational modes and intermolecular interactions upon deuteration. |

| Pharmacokinetic (PK) Modeling | Simulate the ADME profile of the deuterated drug in the body. | Predict changes in half-life, exposure, and clearance. |

Potential for Oseltamivir-d5 Phosphate (B84403) in Novel Therapeutic and Diagnostic Applications

While Oseltamivir-d5 (phosphate) is currently established as an internal standard, the principles of deuteration open up possibilities for its use in novel therapeutic and diagnostic applications.

Therapeutic Potential: The "deuterium switch" is a strategy where hydrogen atoms in an existing drug are replaced with deuterium to improve its pharmacokinetic or safety profile. nih.gov This can lead to:

Improved Metabolic Stability: Deuteration at a site of metabolism can slow down the drug's breakdown, leading to a longer half-life and more sustained therapeutic effect. isowater.com This could potentially allow for less frequent dosing.

Reduced Formation of Toxic Metabolites: If a drug's toxicity is associated with a specific metabolite, deuteration can be used to reduce the formation of that metabolite. dovepress.com

Enhanced Efficacy and Safety: By optimizing the pharmacokinetic profile, deuteration can lead to a more favorable therapeutic window, potentially improving both efficacy and safety. nih.gov

A therapeutically designed deuterated oseltamivir could offer advantages over the non-deuterated version, such as a longer duration of antiviral activity or an improved safety profile. The success of the first FDA-approved deuterated drug, deutetrabenazine, has paved the way for the development of other deuterated therapeutics. nih.gov

Diagnostic Potential: Isotopically labeled compounds are valuable tools in medical diagnostics. moravek.com They can be used as tracers in imaging techniques or as standards in diagnostic assays.

Biomarker Quantification: By incorporating isotopically labeled biomolecules into diagnostic assays, clinicians can track and quantify disease biomarkers with high accuracy and sensitivity. moravek.com This can aid in the early diagnosis of diseases.

Metabolic Imaging: Techniques like deuterium magnetic resonance imaging (DMRI) have shown potential for metabolic imaging in humans and animals, offering a non-invasive way to assess metabolism in real-time. nih.gov

A specifically designed deuterated oseltamivir analogue could potentially be used as a probe to study the activity of neuraminidase in vivo using advanced imaging techniques, providing valuable diagnostic information about the extent and location of an influenza infection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.